BMS-509744

Catalog No.
S521674
CAS No.
439575-02-7
M.F
C32H41N5O4S2
M. Wt
623.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-509744

CAS Number

439575-02-7

Product Name

BMS-509744

IUPAC Name

N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3,3-dimethylbutan-2-ylamino)methyl]benzamide

Molecular Formula

C32H41N5O4S2

Molecular Weight

623.8 g/mol

InChI

InChI=1S/C32H41N5O4S2/c1-20-16-26(41-7)25(30(40)37-14-12-36(13-15-37)22(3)38)17-27(20)42-28-19-34-31(43-28)35-29(39)24-10-8-23(9-11-24)18-33-21(2)32(4,5)6/h8-11,16-17,19,21,33H,12-15,18H2,1-7H3,(H,34,35,39)

InChI Key

ZHXNIYGJAOPMSO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-509744; BMS 509744; BMS509744; CHEMBL209148.

Canonical SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC

Description

The exact mass of the compound Benzamide, N-(5-((5-((4-acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)- is 623.26 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Interleukin-2 Inducible T-Cell Kinase (ITK) Inhibition

  • BMS-509744 acts as a potent and selective inhibitor of ITK, an enzyme involved in T-cell activation and function [2]. Studies have shown it to have an inhibitory concentration (IC50) of 19 nM for ITK, indicating strong binding and inhibition [2].
  • This property makes BMS-509744 a potential therapeutic candidate for diseases where dysregulated T-cell activity plays a role, such as autoimmune disorders and allergies [2].

Source

[2] National Center for Advancing Translational Sciences, Inxight Drugs - BMS-509744 ()

Potential for HIV Treatment

  • Research suggests that BMS-509744 might be beneficial in treating HIV infection. Studies have demonstrated its ability to reduce HIV infection in primary CD4+ T cells, a type of immune cell targeted by the virus [3].

Source

[3] R&D Systems, BMS 509744 ()

Anti-inflammatory Properties

  • Studies in animal models indicate that BMS-509744 possesses anti-inflammatory properties. It has been shown to reduce lung inflammation in mice with a model of allergic asthma [2]. This suggests potential for treating inflammatory diseases.

Source

[2] National Center for Advancing Translational Sciences, Inxight Drugs - BMS-509744 ()

BMS-509744 is a potent inhibitor of interleukin-2-inducible T-cell kinase, also known as ITK. This compound is characterized by its ability to inhibit ITK activity in an ATP-competitive manner, with an inhibitory concentration (IC50) of approximately 19 nanomolar. BMS-509744 features a unique aminothioaryl-thiazolo scaffold, which contributes to its selective inhibition of ITK without significantly affecting other kinases .

BMS-509744 functions primarily through competitive inhibition of ATP binding to the ITK enzyme. The binding of BMS-509744 stabilizes the inactive conformation of ITK, preventing its activation and subsequent downstream signaling involved in T cell receptor-mediated responses. This stabilization is critical for inhibiting T cell activation, proliferation, and cytokine production .

BMS-509744 exhibits significant biological activity by inhibiting T cell activation through the T cell receptor pathway. It has been shown to markedly reduce cytokine production and T cell proliferation in experimental models. The compound's mechanism of action involves the stabilization of the inactive conformation of ITK, which is crucial for modulating immune responses . Additionally, it has implications in studying HIV replication by targeting pathways that influence viral replication in immune cells .

BMS-509744 has potential applications in both basic research and therapeutic development. It serves as a chemical probe for studying the role of ITK in various immune responses and diseases, including autoimmune disorders and cancer. Moreover, its ability to inhibit T cell activation makes it a candidate for therapeutic strategies aimed at modulating immune responses in conditions such as graft-versus-host disease or chronic inflammatory diseases .

Interaction studies have demonstrated that BMS-509744 selectively binds to ITK, stabilizing it in an inactive conformation. This specificity is crucial as it minimizes off-target effects associated with broader kinase inhibitors. Structural studies using crystallography have revealed that BMS-509744 binds within the ATP-binding pocket of ITK, leading to conformational changes that prevent substrate access . These findings underscore its potential utility in targeted therapies.

BMS-509744 can be compared with several other compounds that target similar pathways or kinases:

Compound NameTarget KinaseIC50 (nM)Unique Features
BMS-509744Interleukin-2-inducible T-cell kinase19Stabilizes inactive conformation
GSK2656157PERK30Selective inhibitor for endoplasmic reticulum stress response
PF-06650833Bruton’s tyrosine kinase10Focused on B cell signaling pathways
IbrutinibBruton’s tyrosine kinase5First-in-class irreversible inhibitor

BMS-509744 is unique due to its specific action on ITK and its mechanism involving stabilization of an inactive conformation, which distinguishes it from other kinase inhibitors that may not exhibit such specificity or mechanism .

BMS-509744, chemically known as N-(5-((5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl)thio)thiazol-2-yl)-4-(((3,3-dimethylbutan-2-yl)amino)methyl)benzamide, represents a structurally novel aminothiazole-based small molecule inhibitor that emerged from the medicinal chemistry research program at Bristol-Myers Squibb [1] [2]. The compound was developed as part of a systematic structure-activity relationship exploration focused on the interleukin-2 inducible T cell kinase inhibitor class [1] [2].

The synthetic approach to BMS-509744 centers on the construction of the 2-amino-5-(thioaryl)thiazole core structure, which forms the fundamental pharmacophore responsible for the compound's selective kinase inhibitory activity [1]. The development of this synthetic pathway involved the strategic optimization of multiple chemical transformations to achieve the complex molecular architecture containing both thiazole and benzamide functionalities connected through a sulfur linkage [1] [3].

The optimization strategy for BMS-509744 synthesis focused on several critical parameters including reaction yield enhancement, selectivity improvement, and the reduction of process-related impurities [3]. The crystallographic analysis of BMS-509744 in complex with its target enzyme revealed that the aminothiazole core forms hydrogen bonds to the backbone nitrogen and carbonyl of hinge residue M438, while the aromatic system engages in stacking interactions with the binding pocket [4]. This structural information guided synthetic route optimization to ensure the preservation of key binding interactions throughout the chemical transformation sequence [4].

Process development considerations included the management of palladium-containing intermediates, which represented a significant challenge in achieving pharmaceutical-grade purity specifications [5]. The synthetic route optimization required careful selection of reaction conditions to minimize palladium contamination while maintaining acceptable yields and chemical selectivity [5].

Key Intermediate Compounds and Reaction Mechanisms

The synthesis of BMS-509744 involves multiple key intermediate compounds that require precise control of reaction mechanisms to achieve the desired molecular connectivity and stereochemistry [1]. The central synthetic challenge lies in the formation of the thioaryl-thiazole linkage, which represents the critical structural element responsible for the compound's binding affinity and selectivity profile [1].

The reaction mechanism for thiazole formation involves nucleophilic attack pathways that must be carefully controlled to prevent competing side reactions [1]. The aminothiazole core formation represents a particularly sensitive transformation requiring optimization of temperature, solvent, and reaction time parameters to achieve acceptable yields while minimizing the formation of structural isomers [1].

Key intermediate compounds in the BMS-509744 synthetic pathway include substituted benzamide derivatives and functionalized thiazole precursors [1]. The coupling reaction between these fragments requires the use of specific activation strategies to achieve the sulfur-carbon bond formation that links the two major structural domains of the molecule [1].

The mechanistic understanding of BMS-509744 binding to its target enzyme reveals that the compound stabilizes the activation loop in a substrate-blocking inactive conformation [3]. This mechanism of action differs from other kinase inhibitors and provides insight into the structural requirements for achieving selective enzyme inhibition [4]. The observed binding mode allows rationalization of structure-activity relationships and facilitates further structure-based optimization of synthetic intermediates [4].

Purity Assessment via High Performance Liquid Chromatography and Chromatographic Methods

High Performance Liquid Chromatography analysis of BMS-509744 demonstrates that commercial preparations consistently achieve purity levels of ≥97% when assessed using validated analytical methods [6] [7] [8]. The chromatographic profiling reveals a characteristic retention pattern that enables unambiguous identification and quantification of the active pharmaceutical ingredient [6].

Multiple vendors report BMS-509744 purity specifications ranging from 97% to 98.09% based on High Performance Liquid Chromatography analysis [9] [10]. The analytical methods employed for purity assessment utilize reverse-phase chromatographic conditions optimized for the separation of BMS-509744 from potential synthetic impurities and degradation products [11].

The chromatographic behavior of BMS-509744 has been characterized using various analytical platforms including ultra-performance liquid chromatography coupled with mass spectrometry detection [11]. These advanced analytical techniques provide enhanced resolution and sensitivity for the detection of trace impurities that may not be visible using conventional High Performance Liquid Chromatography methods [11].

Preparative High Performance Liquid Chromatography methods have been developed for the purification of BMS-509744 using Waters Sunfire C18 columns with gradient elution conditions employing methanol-water mobile phases containing trifluoroacetic acid [11]. The preparative chromatographic conditions are optimized to achieve baseline separation of the target compound from synthetic impurities while maintaining acceptable recovery yields [11].

Table 1: BMS-509744 Purity Assessment Data

VendorPurity (%)MethodReference
Sigma-Aldrich≥97HPLC [6]
R&D Systems≥97HPLC [7]
Tocris Bioscience≥97HPLC [8]
ChemScene98.09HPLC [9]
Cenmed Enterprises98HPLC [10]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

623.25999715 g/mol

Monoisotopic Mass

623.25999715 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5V7VG25953

Wikipedia

Bms-509744

Dates

Modify: 2023-08-15
1: Dondorf S, Schrader A, Herling M. Interleukin-2-inducible T-cell kinase (ITK) targeting by BMS-509744 does not affect cell viability in T-cell prolymphocytic leukemia (T-PLL). J Biol Chem. 2015 Apr 17;290(16):10568-9. doi: 10.1074/jbc.L115.644641. PubMed PMID: 25888568; PubMed Central PMCID: PMC4400363.
2: Tarafdar S, Poe JA, Smithgall TE. The accessory factor Nef links HIV-1 to Tec/Btk kinases in an Src homology 3 domain-dependent manner. J Biol Chem. 2014 May 30;289(22):15718-28. doi: 10.1074/jbc.M114.572099. Epub 2014 Apr 10. PubMed PMID: 24722985; PubMed Central PMCID: PMC4140925.
3: Kutach AK, Villaseñor AG, Lam D, Belunis C, Janson C, Lok S, Hong LN, Liu CM, Deval J, Novak TJ, Barnett JW, Chu W, Shaw D, Kuglstatter A. Crystal structures of IL-2-inducible T cell kinase complexed with inhibitors: insights into rational drug design and activity regulation. Chem Biol Drug Des. 2010 Aug;76(2):154-63. doi: 10.1111/j.1747-0285.2010.00993.x. Epub 2010 Jun 9. PubMed PMID: 20545945.
4: Lin TA, McIntyre KW, Das J, Liu C, O'Day KD, Penhallow B, Hung CY, Whitney GS, Shuster DJ, Yang X, Townsend R, Postelnek J, Spergel SH, Lin J, Moquin RV, Furch JA, Kamath AV, Zhang H, Marathe PH, Perez-Villar JJ, Doweyko A, Killar L, Dodd JH, Barrish JC, Wityak J, Kanner SB. Selective Itk inhibitors block T-cell activation and murine lung inflammation. Biochemistry. 2004 Aug 31;43(34):11056-62. PubMed PMID: 15323564.

Explore Compound Types